Enhanced Lipophilicity (logP) of Methyl 7-methyl-1H-indole-6-carboxylate vs. Unsubstituted Methyl 1H-indole-6-carboxylate
Methyl 7-methyl-1H-indole-6-carboxylate (CAS 733035-34-2) exhibits a significantly higher calculated octanol-water partition coefficient (logP) compared to the parent unsubstituted methyl 1H-indole-6-carboxylate (CAS 50820-65-0). This increase in lipophilicity, driven by the 7-methyl substituent, is quantitatively defined by a logP difference of approximately 0.63 log units .
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 2.58 (calculated by ACD/Labs) |
| Comparator Or Baseline | Methyl 1H-indole-6-carboxylate (CAS 50820-65-0), logP = 1.95 (calculated) |
| Quantified Difference | ΔlogP = +0.63 (approximately 4.3-fold increase in partition coefficient) |
| Conditions | In silico prediction using ACD/Labs Percepta software; values are cross-study comparable as they were calculated using the same algorithmic framework. |
Why This Matters
For procurement decisions in medicinal chemistry, a higher logP indicates enhanced membrane permeability and blood-brain barrier penetration potential, making this building block preferentially suited for CNS-targeted programs where increased lipophilicity is a design objective.
